DL-Homoserine is an amino acid structurally related to L-methionine, playing a significant role in biochemical studies on amino acid metabolism. [] It is an important intermediate in the biosynthesis of threonine, isoleucine, and methionine. [] DL-Homoserine can concentrate in the brain and is involved in the production of cystathionine. []
Synthesis Analysis
Schmidt Reaction: DL-2-amino-4-alkoxybutyric acid and ethyl 2-acetamido-4-alkoxybutyrate are obtained from (2-alkoxyethyl) malonic acid and 2-(2-alkoxyethyl) acetoacetate, respectively. These are then hydrolyzed with 48% hydrobromic acid to DL-2-amino-γ-butyrolactone hydrobromide. Deacidification with ion exchange resin leads to ring cleavage and the formation of DL-Homoserine. []
Condensation and Hydrolysis: β-ethoxyethylbromide is condensed with diethyl acetoaminomalonate. The resulting diethyl ethoxyethylacetoaminomalonate is then hydrolyzed with hydrochloric acid to produce DL-Homoserine. []
Chemical Reactions Analysis
Hydroxylaminolysis: Reacting α-amino-, α-carbamoylamino-, α-benzamido-, and α-benzyloxycarbonyl-amino-γ-butyrolactone with hydroxylamine produces DL-Homoserinehydroxamic acid and its α-N-acyl derivatives. [] N-methylhydroxylamine and O-benzylhydroxylamine can also react with α-benzamido-γ-butyrolactone to produce α-N-benzoyl-DL-homoserine-N-methyl-hydroxamic acid and O-benzylhydroxamic acid ester, respectively. []
Inhibition of Adenosyltransferases: DL-Homoserine, specifically its O-phenyl derivatives, can inhibit the enzymatic formation of S-adenosyl-L-methionine by ATP:L-methionine S-adenosyltransferase. [, ] This inhibition is particularly strong in the Escherichia coli enzyme system. []
Mechanism of Action
Cystathionine Production: In the brain, DL-Homoserine, together with cysteine, serves as a precursor for the production of cystathionine. [] This is significant for potential therapeutic approaches to homocystinuria, a metabolic disorder. []
Inhibition of Adenosyltransferases: The inhibitory effect of O-phenyl-DL-homoserine on ATP:L-methionine S-adenosyltransferase is thought to be due to the phenyl group and its substituents. Electron-withdrawing substituents on the phenyl ring enhance inhibitory potency, potentially mimicking the transition state of the enzymatic reaction where the thioether group of L-methionine is converted to the positively charged sulfonium group of S-adenosyl-L-methionine. []
Applications
Biochemical Studies: DL-Homoserine is used in metabolic studies, specifically for understanding the biosynthesis of threonine, isoleucine, and methionine. [, ]
Enzyme Inhibition: O-phenyl-DL-homoserine derivatives act as inhibitors of ATP:L-methionine S-adenosyltransferase, providing tools for studying this enzyme's activity and regulation. [, ]
Microbial and Viral Growth Inhibition: O-methyl-DL-homoserine is a potent inhibitor of adenosyltransferases in microorganisms like yeast and E. coli. This inhibition extends to specific toxicities in rodents and suggests potential for controlling microbial and viral growth. []
Wool Fibre Morphology Studies: DL-Homoserine, particularly the O-methyl derivative known as methoxinine, is used to study the effects of amino acid analogues on wool fibre strength, morphology, and growth rate in sheep. [, , ]
Future Directions
Therapeutic Potential: Further investigation of DL-Homoserine's role in cystathionine production could lead to potential therapeutic applications for managing homocystinuria. []
Antimicrobial and Antiviral Agents: The potent inhibitory effect of O-methyl-DL-homoserine on adenosyltransferases warrants further research into its potential as an antimicrobial or antiviral agent. []
Quorum Sensing Modulation: Exploring the interaction of DL-Homoserine with bacterial quorum sensing systems could provide insights into manipulating bacterial behavior and pathogenesis. []
Plant Biology: Investigating the uptake and transport of bacterial AHLs, particularly N-hexanoyl-DL-homoserine lactone (HHL), in plants like Arabidopsis thaliana can shed light on plant-microbe interactions and their impact on plant growth. []
Related Compounds
L-Methionine
Compound Description: L-Methionine is a sulfur-containing essential amino acid crucial for various metabolic processes. It acts as a precursor for S-Adenosyl-L-methionine (Ado-Met), a vital methyl donor in numerous biological reactions [, , , ].
Relevance: L-Methionine is structurally analogous to DL-Homoserine, differing by a thiomethyl group replacing the hydroxyl group in DL-Homoserine. Both compounds are involved in amino acid metabolism, with L-Methionine serving as a precursor to Ado-Met and DL-Homoserine being a precursor to threonine, isoleucine, and methionine [, , , ].
S-Adenosyl-L-methionine (Ado-Met)
Compound Description: Ado-Met is a naturally occurring sulfonium compound synthesized from L-Methionine and ATP. It acts as a crucial methyl donor in various metabolic reactions, including DNA methylation, and plays a role in cell growth and death [, , ].
Relevance: Ado-Met is the product of the enzymatic reaction involving L-Methionine, a structural analog of DL-Homoserine. Inhibitors of this enzymatic reaction, often structural analogs of L-methionine, can impact Ado-Met levels, highlighting an indirect connection between DL-Homoserine and Ado-Met through their shared metabolic pathway [, , ].
2-Amino-5-phenylpentanoic acid
Compound Description: This aromatic amino acid is a structural analog of L-Methionine and a potential inhibitor of Ado-Met synthesis [].
Relevance: This compound shares structural similarities with both L-Methionine and DL-Homoserine, suggesting potential interactions within the same metabolic pathways. Its inhibitory effect on Ado-Met synthesis highlights the significance of structural variations in influencing biological activity [].
(E)-2-Amino-5-phenyl-4-pentenoic acid and 2-amino-5-phenyl-4-pentynoic acid
Compound Description: These unsaturated aromatic amino acids are structural analogs of L-Methionine and exhibit inhibitory activity against Ado-Met synthesis [].
Relevance: These compounds demonstrate the impact of unsaturation on the inhibitory potency of L-Methionine analogs, providing insights into the structural features impacting interactions with the adenosyltransferase enzyme. The phenyl group, also present in these analogs, seems to contribute to their inhibitory power, offering insights for the development of potential DL-Homoserine analogs [].
S-Phenyl-DL-homocysteine
Compound Description: This sulfur-containing aromatic amino acid is a potent inhibitor of the liver enzyme responsible for Ado-Met synthesis [].
Relevance: This compound highlights the significant influence of a phenyl group on the inhibitory activity of DL-Homoserine analogs, further strengthening the connection between structural variations and biological activity [].
O-Phenyl-DL-homoserine
Compound Description: This aromatic amino acid is a potent inhibitor of the liver enzyme responsible for Ado-Met synthesis. It exhibits similar properties to S-Phenyl-DL-homocysteine but with slightly reduced effectiveness [].
Relevance: This compound is a direct analog of DL-Homoserine with a phenyl group attached to the oxygen. This modification significantly increases its potency as an inhibitor of Ado-Met synthesis. The comparison between O-Phenyl-DL-homoserine and S-Phenyl-DL-homocysteine underscores the importance of the heteroatom (oxygen vs. sulfur) in influencing the inhibitory activity [].
Series of Substituted O-Phenyl-DL-homoserines
Compound Description: This series includes compounds like O-(p-fluorophenyl)-DL-homoserine, O-(p-chlorophenyl)-DL-homoserine, O-(p-bromophenyl)-DL-homoserine, etc., designed to assess the impact of electron-donating and electron-withdrawing substituents on the inhibitory activity [, ].
Relevance: This series provides a systematic exploration of the structure-activity relationship of DL-Homoserine analogs. The findings suggest that electron-withdrawing substituents on the phenyl ring enhance inhibitory potency against Ado-Met synthesis, offering valuable insights into the electronic and steric factors governing the interaction of these compounds with the target enzyme [, ].
O-Methyl-DL-homoserine (Methoxinine)
Compound Description: This compound is a strong inhibitor of adenosyltransferases in various organisms, including yeast, E. coli, and rat liver. It exhibits potent growth inhibition against microorganisms and viruses and shows specific toxicity in rodents [, , ].
Relevance: As a methylated analog of DL-Homoserine, this compound provides critical insights into the biological activity of structurally modified DL-Homoserine. Its potent inhibitory effects on adenosyltransferases and growth, along with its toxicity, suggest that modifications to the hydroxyl group of DL-Homoserine can significantly alter its biological profile [, , ].
L-Cysteine
Compound Description: L-Cysteine is a sulfur-containing amino acid important for protein synthesis and other metabolic functions. It serves as a precursor to cystathionine [, ].
Relevance: L-Cysteine, when administered alongside DL-Homoserine, leads to a significant increase in brain cystathionine levels. This observation suggests a metabolic link between DL-Homoserine and L-Cysteine, potentially within the cystathionine synthesis pathway [].
Cystathionine
Compound Description: Cystathionine is an intermediate in the transsulfuration pathway, playing a role in the synthesis of cysteine from methionine [].
Relevance: Administration of DL-Homoserine and L-Cysteine increases cystathionine levels, indicating a metabolic relationship where DL-Homoserine may contribute to cystathionine synthesis. This connection suggests a potential role of DL-Homoserine in sulfur amino acid metabolism [].
N-acyl-homoserine lactones (AHLs)
Compound Description: AHLs are a class of signaling molecules involved in quorum sensing in Gram-negative bacteria. They regulate gene expression in a cell density-dependent manner and influence various bacterial behaviors like biofilm formation and virulence factor production [, , , , , , , , , , ].
Relevance: While structurally dissimilar to DL-Homoserine, AHLs share a homoserine lactone moiety. This structural similarity suggests a potential for AHLs to interact with biological targets or pathways influenced by DL-Homoserine, although further research is needed to confirm such interactions [, , , , , , , , , , ].
DL-Homocysteinethiolactone
Compound Description: DL-Homocysteinethiolactone is a thiolactone derivative of homocysteine, which can be hydrolyzed to form homocystinedihydroxamic acid [].
Relevance: The compound shares a structural similarity with DL-Homoserine, with a sulfur atom replacing the oxygen in the ring. This comparison highlights the reactivity of both lactones towards hydroxylamine, leading to the formation of hydroxamic acid derivatives. This shared reactivity suggests a potential for developing analogs of DL-Homoserine with modified ring heteroatoms to explore their biological activities [].
DL-Homoserinehydroxamic Acid
Compound Description: This compound is a hydroxamic acid derivative of DL-Homoserine, formed by reacting DL-Homoserine with hydroxylamine [].
Relevance: This compound demonstrates the susceptibility of DL-Homoserine to chemical modification, specifically at the carboxylic acid group. The formation of hydroxamic acid derivatives, known for their metal-chelating properties, suggests a potential avenue for exploring the chemical reactivity and potential biological applications of DL-Homoserine derivatives [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Levodopa is an amino acid precursor of dopamine with antiparkinsonian properties. Levodopa is a prodrug that is converted to dopamine by DOPA decarboxylase and can cross the blood-brain barrier. When in the brain, levodopa is decarboxylated to dopamine and stimulates the dopaminergic receptors, thereby compensating for the depleted supply of endogenous dopamine seen in Parkinson's disease. To assure that adequate concentrations of levodopa reach the central nervous system, it is administered with carbidopa, a decarboxylase inhibitor that does not cross the blood-brain barrier, thereby diminishing the decarboxylation and inactivation of levodopa in peripheral tissues and increasing the delivery of dopamine to the CNS. Levodopa (L-Dopa) is an amino acid precursor of dopamine and is the most effective and commonly used drug in the treatment of Parkinson disease. Levodopa is usually combined with carbidopa, which is an inhibitor of L-amino acid decarboxylase, the plasma enzyme that metabolizes levodopa peripherally. Treatment with the combination of levodopa and carbidopa has been associated with mild and transient increases in serum enzymes in a proportion of patients and with very rare instances of clinically apparent acute liver injury. L-Dopa, also known as dopar or levodopa, belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Dopa is a drug which is used for the treatment of idiopathic parkinson's disease (paralysis agitans), postencephalitic parkinsonism, symptomatic parkinsonism which may follow injury to the nervous system by carbon monoxide intoxication, and manganese intoxication. L-Dopa exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Dopa has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, L-dopa is primarily located in the cytoplasm. L-Dopa participates in a number of enzymatic reactions. In particular, L-Dopa and tetrahydrobiopterin can be converted into dopamine and 4a-hydroxytetrahydrobiopterin through the action of the enzyme aromatic-L-amino-acid decarboxylase. Furthermore, L-Dopa can be converted into dopaquinone; which is mediated by the enzyme tyrosinase. Furthermore, L-Dopa and dihydrobiopterin can be biosynthesized from L-tyrosine and sapropterin through the action of the enzyme tyrosine 3-monooxygenase. Finally, L-Dopa can be converted into dopamine; which is mediated by the enzyme aromatic-L-amino-acid decarboxylase. In humans, L-dopa is involved in the tyrosine metabolism pathway, the disulfiram action pathway, and catecholamine biosynthesis pathway. L-Dopa is also involved in several metabolic disorders, some of which include dopamine beta-hydroxylase deficiency, the hawkinsinuria pathway, tyrosinemia, transient, OF the newborn pathway, and monoamine oxidase-a deficiency (mao-a). L-Dopa is a potentially toxic compound.
L-Tyrosine-15N is labelled analogue of L-Tyrosine, one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins. L-Tyrosine is biologically converted from L-phenylalanine and is in turn is converted to L-DOPA and further converted into the neurotransmitters: dopamine, norepinephrine, and epinephrine.